molecular formula C23H20NO3P B14185286 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione CAS No. 922729-78-0

1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione

Cat. No.: B14185286
CAS No.: 922729-78-0
M. Wt: 389.4 g/mol
InChI Key: ASULWQLUHUTQJG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzyl and diphenylphosphoryl groups under specific conditions. One common method involves the use of hydroxybenzotriazole and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent mixture of dimethylformamide and N-methylpyrrolidone, with diisopropylethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield (S)-1-benzyl-3-hydroxypyrrolidine .

Scientific Research Applications

1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . . Additionally, it may have industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, leading to differences in their biological activities and applications.

Properties

CAS No.

922729-78-0

Molecular Formula

C23H20NO3P

Molecular Weight

389.4 g/mol

IUPAC Name

1-benzyl-3-diphenylphosphorylpyrrolidine-2,5-dione

InChI

InChI=1S/C23H20NO3P/c25-22-16-21(23(26)24(22)17-18-10-4-1-5-11-18)28(27,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

ASULWQLUHUTQJG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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